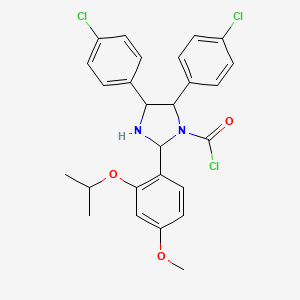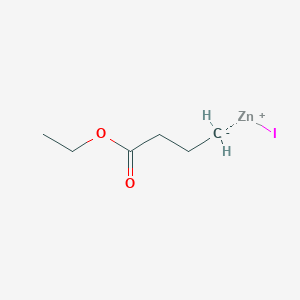
4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The compound has the molecular formula C6H11IO2Zn and a molecular weight of 307.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethoxy-4-oxobutylzinc iodide typically involves the reaction of 4-ethoxy-4-oxobutyl iodide with zinc in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-4-oxobutylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and other electrophiles.
Conditions: Reactions are typically carried out under an inert atmosphere at low temperatures to prevent side reactions.
Major Products: The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Ethoxy-4-oxobutylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-oxobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbonyl group, enhancing the nucleophilicity of the carbon atom, which then attacks electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
4-Ethoxy-4-oxobutylzinc chloride: Another similar compound with a chloride ion.
Uniqueness: 4-Ethoxy-4-oxobutylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction conditions and outcomes differently compared to its bromide and chloride counterparts .
Properties
Molecular Formula |
C6H11IO2Zn |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NVFAZIRHJJZBEV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[CH2-].[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


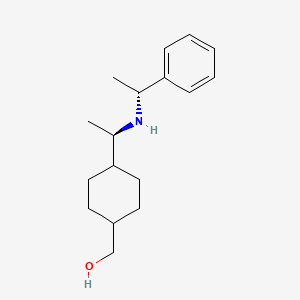

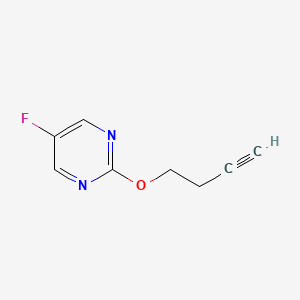
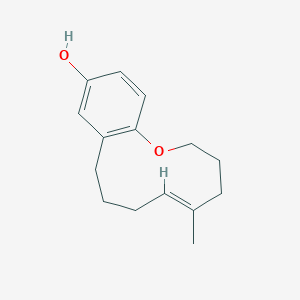
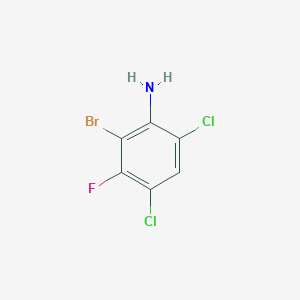
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
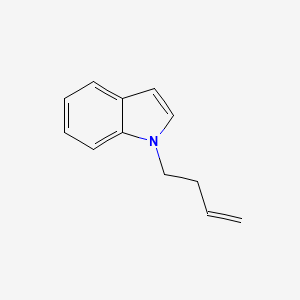
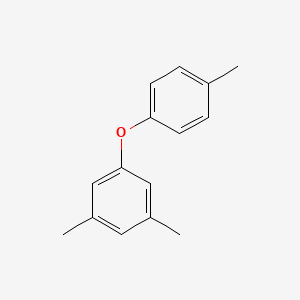
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
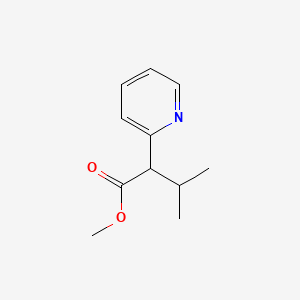

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
